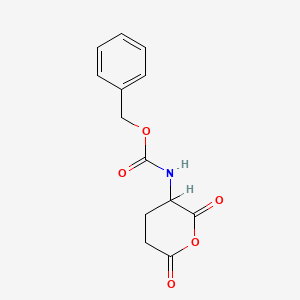

N-Benzyloxycarbonyl-L-glutamic anhydride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Benzyloxycarbonyl-L-glutamic anhydride: is an organic synthetic reagent widely used in various chemical and biological applications. It is known for its role in the synthesis of polypeptides and as a gamma-glutamyl donor substrate for the spectrophotometric determination of transglutaminase activity. The compound has a molecular formula of C15H19N3O6 and a molar mass of 337.33 g/mol.

准备方法

Synthetic Routes and Reaction Conditions: N-Benzyloxycarbonyl-L-glutamic anhydride can be synthesized through the ring-opening polymerization of N-carboxyanhydrides (NCAs). This process involves the use of high-vacuum and low-temperature conditions to optimize the polymerization of γ-benzyl-L-glutamate . The reaction typically requires the presence of primary amines as initiators .

Industrial Production Methods: Industrial production of this compound involves the use of benzylchloroformate and L-glutamic acid derivatives. The process includes the formation of isocyanate intermediates, which react with Grignard reagents to produce the desired anhydride .

化学反应分析

Types of Reactions: N-Benzyloxycarbonyl-L-glutamic anhydride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the anhydride into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides and nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxidized, reduced, and substituted compounds.

科学研究应用

Peptide Synthesis

N-Benzyloxycarbonyl-L-glutamic anhydride is primarily utilized in the synthesis of peptides due to its ability to form stable peptide bonds. The benzyloxycarbonyl (Z) group acts as a protecting group for the amino acid, which can be selectively removed after the desired peptide chain is formed.

Key Applications:

- Solid-Phase Peptide Synthesis (SPPS): It is commonly used in SPPS, where it facilitates the stepwise assembly of peptides on a solid support. The Z group protects the amino group during synthesis and can be cleaved under mild conditions .

- Synthesis of Complex Peptides: The compound has been employed to create complex peptide structures that are essential in drug development and therapeutic applications .

Biocatalysis

Recent studies have highlighted the use of this compound in biocatalytic processes. Enzymatic reactions utilizing this compound can enhance selectivity and yield in peptide synthesis.

Case Study:

- A study demonstrated the α-selective benzyl esterification of N-Boc L-glutamic acid using Alcalase, a protease, achieving an 81% yield. This method showcases the potential of using this compound as a substrate for enzyme-catalyzed reactions, which can lead to more efficient synthetic pathways for amino acids and peptides .

Polymer Chemistry

The compound has also found applications in polymer chemistry, particularly in the preparation of polypeptides through ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs).

Applications:

- Fabrication of Polypeptide Structures: this compound can be polymerized to form polypeptides with specific sequences and functionalities. This method is advantageous for creating materials with tailored properties for biomedical applications .

- Controlled Release Systems: Polypeptides produced from this compound can be utilized in drug delivery systems where controlled release is crucial for therapeutic efficacy .

Summary Table of Applications

作用机制

The mechanism of action of N-Benzyloxycarbonyl-L-glutamic anhydride involves its interaction with specific molecular targets and pathways. The compound acts as a gamma-glutamyl donor, facilitating the transfer of gamma-glutamyl groups to acceptor molecules. This process is crucial in the enzymatic synthesis of new N-terminal glycoproteins and the determination of transglutaminase activity. The molecular targets include enzymes involved in the transglutaminase pathway, which play a role in various biological processes.

相似化合物的比较

- N-Benzyloxycarbonyl-L-lysine N-carboxyanhydride

- γ-Benzyl-L-glutamate N-carboxyanhydride

- N-Benzyloxycarbonyl-L-alanine N-carboxyanhydride

- N-Benzyloxycarbonyl-L-aspartate N-carboxyanhydride

Comparison: N-Benzyloxycarbonyl-L-glutamic anhydride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in the synthesis of polypeptides and its role as a gamma-glutamyl donor . Its unique properties make it a valuable reagent in various chemical and biological applications.

生物活性

N-Benzyloxycarbonyl-L-glutamic anhydride (Z-Glu-anhydride) is a significant compound in organic chemistry and biochemistry, primarily due to its role in peptide synthesis and enzyme activity modulation. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has the molecular formula C15H19N3O6 and a molar mass of 337.33 g/mol. It is synthesized through the reaction of L-glutamic acid with benzyloxycarbonyl chloride under specific conditions, forming an anhydride that can be utilized in various biochemical applications.

The primary biological activity of Z-Glu-anhydride is attributed to its function as a gamma-glutamyl donor substrate . This property is crucial for the spectrophotometric determination of transglutaminase activity, an enzyme involved in cross-linking proteins through the formation of covalent bonds between glutamine and lysine residues.

Key Mechanisms:

- Transglutaminase Activity : Z-Glu-anhydride facilitates the transfer of gamma-glutamyl groups to acceptor molecules, which is essential for synthesizing glycoproteins and other biomolecules.

- Inhibition Studies : Research has shown that compounds similar to Z-Glu-anhydride can inhibit gamma-glutamyl transpeptidase (GGT), which plays a role in various diseases, including cancer and cardiovascular disorders .

Biological Applications

Z-Glu-anhydride is employed in several biological contexts:

- Peptide Synthesis : It serves as a reagent for synthesizing polypeptides, allowing for the creation of complex structures with specific functionalities .

- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

- Anti-Ulcer Activity : The compound has been explored for its potential as an anti-ulcer agent due to its ability to modulate gastric secretions.

Case Studies

-

Transglutaminase Activity Determination :

- A study utilized Z-Glu-anhydride to measure transglutaminase activity spectrophotometrically. The results indicated a direct correlation between substrate concentration and enzyme activity, demonstrating its effectiveness as a gamma-glutamyl donor.

- Polymerization Kinetics :

Comparative Analysis

The following table summarizes the properties and applications of this compound compared to similar compounds:

| Compound | Molecular Formula | Applications | Notable Characteristics |

|---|---|---|---|

| This compound | C15H19N3O6 | Peptide synthesis, enzyme activity | Gamma-glutamyl donor |

| N-Benzyloxycarbonyl-L-lysine NCA | C14H18N2O5 | Polypeptide synthesis | Faster polymerization rates |

| γ-Benzyl-L-glutamate NCA | C15H19N3O4 | Drug delivery systems | Amphiphilic properties |

属性

CAS 编号 |

4124-76-9 |

|---|---|

分子式 |

C13H13NO5 |

分子量 |

263.25 g/mol |

IUPAC 名称 |

benzyl N-[(3S)-2,6-dioxooxan-3-yl]carbamate |

InChI |

InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)19-11)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)/t10-/m0/s1 |

InChI 键 |

YIXAMRRMFCPXNC-JTQLQIEISA-N |

SMILES |

C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2 |

手性 SMILES |

C1CC(=O)OC(=O)[C@H]1NC(=O)OCC2=CC=CC=C2 |

规范 SMILES |

C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2 |

Key on ui other cas no. |

4124-76-9 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。